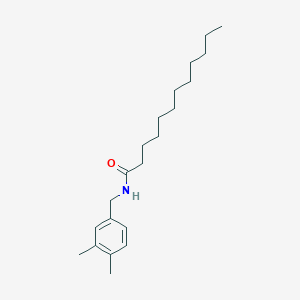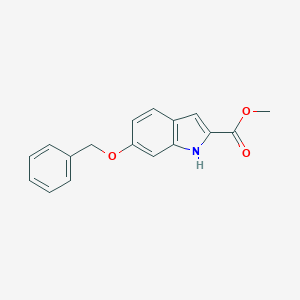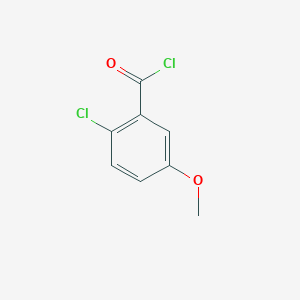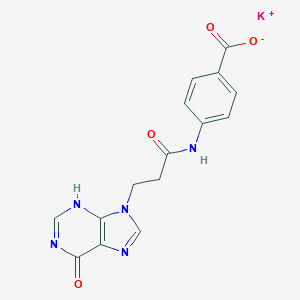
6-Fluoro-2-phenyl-4-quinolinol
Overview
Description
Synthesis Analysis
The synthesis of 6-Fluoro-2-phenyl-4-quinolinol and related compounds involves several chemical reactions, often starting from fluorophenol precursors. For example, 6-Fluoro-8-quinolinol has been prepared from 2-amino-5-fluorophenol through a Skraup synthesis, indicating a method that might be adapted for the synthesis of this compound (Gershon, Clarke, & Gershon, 2002). Additionally, facile and regioselective synthesis methods for 4-fluoroalkyl-2-quinolinols have been developed, demonstrating potential pathways for synthesizing similar compounds (Jin‐Tao Liu & He-Jun Lü, 2001).
Molecular Structure Analysis
Structural and theoretical studies of fluorinated quinolines provide insight into the molecular structure and interactions of these compounds. For instance, 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline shows intramolecular hydrogen bonds and π···π interactions, highlighting the complex structural characteristics that could be relevant for this compound (M. G. Babashkina & D. Safin, 2022).
Chemical Reactions and Properties
Fluorinated 2-phenyl-4-quinolone derivatives have been explored for their ability to inhibit tubulin polymerization, indicating the type of chemical reactions these compounds can undergo and their potential biochemical properties (J. Řehulka et al., 2020).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and stability, can be inferred from studies on similar compounds. For example, novel fluorophores like 6-methoxy-4-quinolone demonstrate strong fluorescence in a wide pH range, suggesting potential physical characteristics of related fluorinated quinolinols (Junzo Hirano et al., 2004).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and stability under various conditions, can be analyzed through the synthesis and evaluation of similar fluorinated quinoline derivatives. The antitumor activity of fluorinated 2-phenyl-4-quinolone derivatives, for example, showcases the potential chemical properties and applications of compounds like this compound in the field of medicinal chemistry (Yi Xia et al., 2001).
Scientific Research Applications
Green Synthesis of Quinolines
The quinoline core is known for its vast number of biological activities, including anticancer, antimalarial, antimicrobial, and antifungal properties. Researchers are exploring greener, non-toxic, and environmentally friendly methods for synthesizing quinoline scaffolds. This approach aims to eliminate the use of hazardous chemicals and solvents, highlighting the importance of sustainable chemistry in drug development (Nainwal et al., 2019).
Theranostic Applications in Cancer
Quinoline-based fibroblast activation protein inhibitors (FAPI) have shown promise in cancer diagnosis and treatment. FAPI-PET imaging offers a novel approach for cancer diagnosis, potentially improving therapeutic regimens and leading to the development of targeted radionuclide therapy. This illustrates the expanding role of quinoline derivatives in theranostics, combining therapeutic and diagnostic capabilities in oncology (Zhao et al., 2022).
Anticorrosive Properties
Quinoline derivatives are also recognized for their anticorrosive materials applications, particularly in protecting metallic surfaces against corrosion. Their effectiveness is attributed to the formation of stable chelating complexes with surface metallic atoms, showcasing the chemical versatility and utility of quinoline compounds beyond pharmaceuticals (Verma et al., 2020).
Anticancer Potential
Several studies have identified the anticancer potential of medically used antibacterial fluoroquinolones, which can achieve antitumor activity by interfering with human DNA topoisomerases. This area of research is exploring the structural modifications required to enhance the anticancer activity of quinolones, highlighting the ongoing efforts to repurpose existing drugs for cancer treatment (Abdel-Aal et al., 2019).
Immunomodulating Activities
Fluoroquinolones have been observed to exhibit immunomodulatory activities, influencing the synthesis of various cytokines. This property opens up new avenues for using quinolones in treating diseases where modulation of the immune response is beneficial, further diversifying the clinical applications of this class of compounds (Riesbeck, 2002).
Safety and Hazards
Mechanism of Action
Target of Action
6-Fluoro-2-phenyl-4-quinolinol, also known as 6-Fluoro-2-phenyl-1H-quinolin-4-one, is a member of the fluoroquinolone family . Fluoroquinolones are known to target bacterial DNA-gyrase, a type II topoisomerase, and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Fluoroquinolones, including this compound, inhibit the function of DNA-gyrase and topoisomerase IV by stabilizing the enzyme-DNA complex, thereby preventing the resealing of the DNA strands and leading to breaks in the DNA . This interrupts the replication process and leads to bacterial cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA replication pathway in bacteria . By inhibiting DNA-gyrase and topoisomerase IV, the compound disrupts the unwinding of the DNA helix, a critical step in DNA replication . This leads to the cessation of DNA synthesis and ultimately bacterial cell death .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth and replication, leading to bacterial cell death . This makes it potentially useful in the treatment of bacterial infections .
Action Environment
The action of this compound, like other fluoroquinolones, can be influenced by various environmental factors. For instance, the presence of divalent cations such as magnesium and calcium can interfere with the absorption of fluoroquinolones, reducing their bioavailability . Additionally, the pH of the environment can affect the solubility and stability of the compound .
properties
IUPAC Name |
6-fluoro-2-phenyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO/c16-11-6-7-13-12(8-11)15(18)9-14(17-13)10-4-2-1-3-5-10/h1-9H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZPWHOKZPODTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60429516 | |
| Record name | KUC100229 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103914-44-9 | |
| Record name | KUC100229 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 103914-44-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6'-[Cyclohexyl(methyl)amino]-2'-[4-[2-[4-[[6'-[cyclohexyl(methyl)amino]-3'-methyl-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]amino]phenyl]propan-2-yl]anilino]-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B27054.png)








